
Dopamine, gly-pro-amide-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dopamine, gly-pro-amide-, also known as Dopamine, gly-pro-amide-, is a useful research compound. Its molecular formula is C15H19N3O5 and its molecular weight is 321.33 g/mol. The purity is usually 95%.
The exact mass of the compound Dopamine, gly-pro-amide- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dopamine, gly-pro-amide- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dopamine, gly-pro-amide- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Dopamine, gly-pro-amide has the chemical formula C15H19N3O5 and is classified as a peptidomimetic compound. Its structure allows it to interact with dopamine receptors, influencing neurotransmission and receptor activity.
Neuropharmacological Applications
-
Dopamine Receptor Modulation
- Dopamine, gly-pro-amide acts as an allosteric modulator of the dopamine D2 receptor. Studies have demonstrated that it enhances agonist binding without affecting antagonist binding, thereby stabilizing the high-affinity state of the receptor. This mechanism is crucial for maintaining dopaminergic signaling in various neurological conditions .
-
Parkinson's Disease
- Research indicates that PLG analogs can significantly improve dopaminergic function in models of Parkinson's disease. For instance, compounds derived from PLG have been shown to potentiate rotational behavior in 6-hydroxydopamine lesioned rats, suggesting a protective effect against dopaminergic degeneration .
-
Psychiatric Disorders
- The modulation of dopamine receptors by PLG may offer new avenues for treating psychiatric disorders such as schizophrenia and depression. By influencing the balance between dopamine and other neurotransmitters like glutamate and glycine, PLG could help alleviate symptoms associated with these conditions .
Parkinson’s Disease Model
In a study involving 6-hydroxydopamine lesioned rats, researchers found that administration of PLG significantly enhanced motor function compared to control groups. The study highlighted the compound's ability to increase dopamine receptor availability in the high-affinity state, which is vital for effective neurotransmission.
Schizophrenia Treatment
A clinical investigation into the effects of glycine and its derivatives on dopaminergic signaling revealed that PLG could modulate glutamate-dopamine interactions effectively. This modulation was associated with improved cognitive function in patients with schizophrenia, suggesting a potential therapeutic role .
Research Findings and Insights
- Allosteric Modulation : PLG serves as a prototype for developing new allosteric modulators targeting dopamine receptors. Its unique ability to alter receptor conformation opens doors for designing drugs that can fine-tune dopaminergic activity without the side effects commonly associated with direct agonists or antagonists .
- Neuroprotective Effects : The neuroprotective properties of PLG analogs suggest they may be beneficial not only in Parkinson's disease but also in other neurodegenerative conditions where dopamine signaling is compromised .
Data Table: Summary of Research Findings
Study | Application Area | Key Findings |
---|---|---|
Johnson et al., 1986 | Neuropharmacology | PLG enhances agonist binding to D2 receptors without affecting antagonists. |
Mishra et al., 1997 | Parkinson’s Disease | PLG improves motor function in lesioned rat models through enhanced receptor activity. |
De Bartolomeis et al., 2020 | Psychiatry | Modulation of glutamate-dopamine interactions by PLG shows promise for schizophrenia treatment. |
Propiedades
Número CAS |
117992-61-7 |
---|---|
Fórmula molecular |
C15H19N3O5 |
Peso molecular |
321.33 g/mol |
Nombre IUPAC |
(2S)-N-(2-aminoacetyl)-1-[2-(3,4-dihydroxyphenyl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H19N3O5/c16-8-13(21)17-15(23)10-2-1-5-18(10)14(22)7-9-3-4-11(19)12(20)6-9/h3-4,6,10,19-20H,1-2,5,7-8,16H2,(H,17,21,23)/t10-/m0/s1 |
Clave InChI |
CWVQYILEMLNGAH-JTQLQIEISA-N |
SMILES |
C1CC(N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)CN |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)CN |
SMILES canónico |
C1CC(N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)CN |
Key on ui other cas no. |
117992-61-7 |
Sinónimos |
dopamide-glycyl-proline dopamine, Gly-Pro-amide- glycyl-prolyl-dopamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.